molecular formula C16H24N2O2 B3185236 1-(4-Carboxyphenyl methyl)-3-n-butyl piperazine CAS No. 1131622-33-7

1-(4-Carboxyphenyl methyl)-3-n-butyl piperazine

Cat. No. B3185236
CAS RN: 1131622-33-7
M. Wt: 276.37 g/mol
InChI Key: YDCPQIIAPGUZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies. For instance, a simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported, which can be easily prepared in a one-pot-one-step way from a protonated piperazine without the need for the introduction of a protecting group . The reactions, proceeding either at room or higher temperatures in common solvents, involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .


Molecular Structure Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .


Chemical Reactions Analysis

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the attachment of electron-donating or electron-withdrawing characters in the peripheral structure of tetrakis (4-carboxyphenyl)porphyrin (TCPP), which induces changes in their features such as hydrophilicity, photophysical, and physiobiological properties .

properties

CAS RN

1131622-33-7

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-[(3-butylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H24N2O2/c1-2-3-4-15-12-18(10-9-17-15)11-13-5-7-14(8-6-13)16(19)20/h5-8,15,17H,2-4,9-12H2,1H3,(H,19,20)

InChI Key

YDCPQIIAPGUZRB-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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